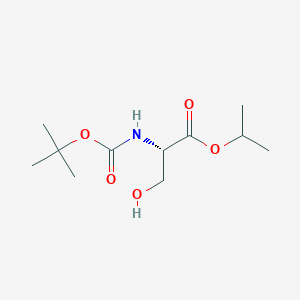

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Description

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (CAS: 955379-18-7) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the β-position, and an isopropyl ester moiety. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research due to its stereochemical stability and protective group compatibility . Its (S)-configuration ensures precise stereochemical control in downstream applications, such as the synthesis of bioactive molecules or constrained peptidomimetics.

Properties

IUPAC Name |

propan-2-yl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-7(2)16-9(14)8(6-13)12-10(15)17-11(3,4)5/h7-8,13H,6H2,1-5H3,(H,12,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVURMCPIMAXTNA-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955379-18-7 | |

| Record name | propan-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves the following steps:

-

Protection of the Amino Group: : The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This reaction is carried out at ambient temperature to form the Boc-protected intermediate .

-

Esterification: : The protected amino acid is then esterified using isopropyl alcohol and a suitable catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the isopropyl ester .

Industrial Production Methods

In an industrial setting, the production of (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxyl group in (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Reduction: : The ester functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: : The Boc-protected amine can undergo nucleophilic substitution reactions where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with various electrophiles .

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: LiAlH4, NaBH4

Substitution: Trifluoroacetic acid, hydrochloric acid in methanol

Major Products

Oxidation: Formation of a carbonyl compound

Reduction: Formation of an alcohol

Substitution: Formation of various substituted amines

Scientific Research Applications

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is extensively used in:

-

Chemistry: : As a building block in the synthesis of complex organic molecules, particularly in the preparation of chiral intermediates and pharmaceuticals.

-

Biology: : In the study of enzyme mechanisms and protein-ligand interactions, where it serves as a substrate or inhibitor.

-

Medicine: : In the development of drugs, especially those targeting specific enzymes or receptors. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals.

-

Industry: : Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate exerts its effects depends on its role in a given reaction. For instance, when used as a protecting group, the Boc group stabilizes the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Table 1: Key Features of (S)-Isopropyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoate and Analogous Compounds

Structural and Functional Comparisons

Ester Group Variations Isopropyl vs. The methyl ester derivative, however, offers higher synthetic yield (85%) and simpler purification due to lower molecular weight . tert-Butyl Ester in Lactam Systems: The lactam-constrained analog () trades ester flexibility for a rigid six-membered ring, favoring interactions with hydrophobic binding pockets in biological targets .

Functional Group Modifications

- Hydroxyl vs. Thiophene Substitution : Replacing the β-hydroxyl group with a thiophene ring () introduces aromaticity, enabling π-π stacking interactions in enzyme inhibitors. However, this substitution eliminates hydrogen-bonding capacity, altering solubility and reactivity .

- Carboxylic Acid vs. Ester : The thiophene-containing analog () features a carboxylic acid group, increasing acidity (pKa ~2–3) compared to the neutral ester derivatives, which may affect ionization under physiological conditions .

Stereochemical and Conformational Properties

- All compounds retain an (S)-configuration at the α-carbon, critical for chiral recognition in biological systems. The lactam-constrained derivative () adopts a C2 half-chair conformation, stabilizing its structure for crystallographic studies .

Biological Activity

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, commonly referred to as Boc-L-serine isopropyl ester, is a chiral compound that plays a significant role in organic synthesis, particularly in pharmaceutical research and peptide synthesis. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and research findings.

Overview of the Compound

- Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, an isopropyl ester, and a hydroxyl group. Its molecular formula is with a molecular weight of 233.29 g/mol.

- CAS Number : 955379-18-7

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate primarily functions as a protecting group for amines in organic synthesis. The Boc group can be easily removed under acidic conditions, allowing for the regeneration of the free amine which can then participate in further chemical reactions.

Key Features of Its Mechanism:

- Protection and Deprotection : The Boc group protects the amino functionality during peptide synthesis and can be removed using trifluoroacetic acid (TFA) or hydrochloric acid.

- Role in Peptide Synthesis : It serves as a building block for dipeptides and other complex molecules, facilitating the assembly of peptide chains while maintaining chiral integrity.

Biological Activity

The biological activity of (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is primarily related to its use in drug development and biochemical research. It is utilized in various applications:

- Peptide Synthesis : As a chiral building block, it aids in synthesizing peptides that are crucial for therapeutic applications.

- Drug Development : The compound's ability to maintain chirality makes it valuable in creating enantiomerically pure pharmaceuticals, which are essential for effective drug action and reduced side effects.

- Chemical Biology : It is employed as a substrate or inhibitor in enzyme studies, contributing to the understanding of enzyme mechanisms and protein-ligand interactions.

Research Findings

Several studies have highlighted the utility of (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate in various synthetic methodologies:

Case Study: Synthesis of Chiral β-Amino Acids

A study demonstrated the stereoselective alkylation of isoserine derivatives to produce chiral β-amino acids. The research emphasized the importance of steric interactions in determining product distribution and highlighted the compound’s role in synthesizing peptidomimetics with potential medicinal applications .

Pharmacokinetics

Research indicates that Boc-protected amino acids like this compound exhibit favorable solubility profiles, being miscible in solvents such as acetonitrile and DMSO while showing limited solubility in water. This property enhances its applicability in various organic synthesis contexts.

Comparative Analysis

| Property/Compound | (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid |

|---|---|---|

| Molecular Formula | C11H21NO5 | C12H23NO5 |

| Role | Chiral building block for peptides | Chiral building block for peptides |

| Solubility | Miscible in acetonitrile, DMSO | Similar solubility profile |

| Applications | Drug development, enzyme studies | Drug development, enzyme studies |

Q & A

Basic: What are the standard synthetic routes for (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, and how is reaction progress monitored?

Answer:

The synthesis typically involves Boc protection of the amino group followed by esterification or alkylation. For example, methyl ester derivatives are synthesized via Ag₂O-mediated methylation of the hydroxyl group in acetone under reflux . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and purity. Key spectral markers include δ 1.45 ppm (t-Bu protons) and δ 3.78 ppm (methoxy group) in ¹H-NMR .

Advanced: How can researchers optimize the synthesis to improve enantiomeric excess?

Answer:

Enantiomeric purity is critical for chiral intermediates. Optimization strategies include:

- Chiral catalysts : Use of asymmetric catalysts during key steps like esterification.

- Temperature control : Lower temperatures reduce racemization during Boc deprotection .

- Chiral HPLC analysis : To quantify enantiomeric excess (e.g., using a Chiralpak® column with hexane/isopropanol mobile phases) .

- Solvent selection : Polar aprotic solvents (e.g., THF) minimize side reactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C-NMR : Confirms stereochemistry and functional groups (e.g., tert-butyl at δ 1.45 ppm, carbonyl at ~171 ppm in ¹³C-NMR) .

- IR spectroscopy : Identifies key bands like C=O (1746 cm⁻¹) and N-H (3300 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+Na]⁺ at m/z 242.0) .

Advanced: How should researchers address discrepancies in spectral data during synthesis?

Answer:

- Impurity analysis : Use preparative HPLC to isolate byproducts for structural elucidation .

- 2D-NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity in complex spectra .

- X-ray crystallography : For absolute configuration determination if chiral centers are ambiguous .

Basic: What are the recommended storage conditions to maintain stability?

Answer:

Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester and Boc groups. Protect from moisture and light, as UV exposure can degrade the compound .

Advanced: What methodologies assess the compound’s stability under experimental conditions?

Answer:

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via HPLC .

- pH-dependent stability : Test solubility and stability in buffers (pH 2–12) to simulate reaction conditions .

- Light sensitivity assays : Use controlled UV exposure to quantify photodegradation kinetics .

Basic: How is the compound utilized as a chiral building block in peptide synthesis?

Answer:

The Boc-protected amino group and hydroxypropanoate moiety enable its use in solid-phase peptide synthesis (SPPS). It introduces β-hydroxy-α-amino acid residues, which are critical for stabilizing secondary structures in peptides . Coupling reactions typically employ DCC/DMAP activation .

Advanced: What strategies mitigate racemization during derivatization?

Answer:

- Low-temperature reactions : Perform acylations below 0°C to minimize base-induced racemization .

- Coupling reagents : Use HOBt or HOAt to reduce epimerization during amide bond formation .

- In situ monitoring : Real-time circular dichroism (CD) spectroscopy to detect chiral integrity loss .

Basic: What solvents are compatible with this compound in experimental setups?

Answer:

- Polar aprotic solvents : Dichloromethane (DCM), THF, or acetone for reactions involving alkylation or esterification .

- Avoid protic solvents : Water or alcohols may hydrolyze the Boc group or ester .

Advanced: How to resolve kinetic inconsistencies in Boc deprotection reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.